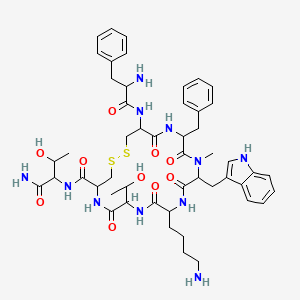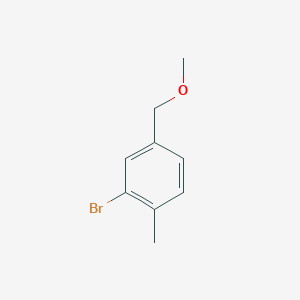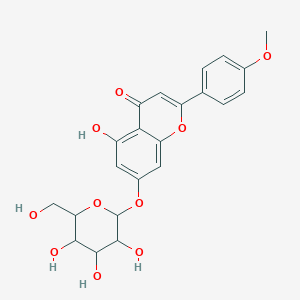
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione is a fluorinated organic compound with the molecular formula C16H10F4O2 It is characterized by the presence of two phenyl groups and four fluorine atoms attached to a butane-1,4-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione can be synthesized through several organic synthesis methods. One common approach involves the reaction of 1,4-diphenylbutane-1,4-dione with a fluorinating agent such as tetrafluoromethane (CF4) under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with specific properties.
Biology: Its fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,1,2,2-tetrafluoro-1,4-diphenylbutane-1,4-dione involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions, affecting the compound’s overall stability and activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrafluoroethane: A fluorinated hydrocarbon with similar fluorine content but different structural properties.
1,4-Diphenylbutane: Lacks fluorine atoms, resulting in different chemical and physical properties.
2,2,3,3-Tetrafluoro-1,4-butanediol: Contains fluorine atoms but has hydroxyl groups instead of carbonyl groups.
Uniqueness
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione is unique due to its specific combination of fluorine atoms and phenyl groups, which impart distinct chemical properties
Eigenschaften
Molekularformel |
C16H10F4O2 |
|---|---|
Molekulargewicht |
310.24 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoro-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C16H10F4O2/c17-15(18,13(21)11-7-3-1-4-8-11)16(19,20)14(22)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
JMFCEKRSCNGTRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione](/img/structure/B12105762.png)

![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)







![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)



